molecular formula C17H25N3O3 B12296818 (2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propyl-2-piperidinecarboxamide

(2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propyl-2-piperidinecarboxamide

Cat. No.: B12296818
M. Wt: 319.4 g/mol
InChI Key: KRANSHYISPICMC-UHFFFAOYSA-N
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Description

(2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propyl-2-piperidinecarboxamide is a synthetic organic compound that belongs to the class of piperidinecarboxamides. Compounds in this class are often studied for their potential pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propyl-2-piperidinecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethyl-3-nitroaniline and (S)-1-propyl-2-piperidinecarboxylic acid.

    Coupling Reaction: The key step involves coupling the amine group of 2,6-dimethyl-3-nitroaniline with the carboxylic acid group of (S)-1-propyl-2-piperidinecarboxylic acid using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propyl-2-piperidinecarboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of oxidized products with higher oxidation states.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propyl-2-piperidinecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors, enzymes, or ion channels in biological systems.

    Pathways Involved: The interaction with molecular targets can modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-N-(2,6-Dimethylphenyl)-1-propyl-2-piperidinecarboxamide: Similar structure but lacks the nitro group.

    (2S)-N-(3-Nitrophenyl)-1-propyl-2-piperidinecarboxamide: Similar structure but lacks the dimethyl groups.

Uniqueness

(2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propyl-2-piperidinecarboxamide is unique due to the presence of both the nitro group and the dimethyl groups on the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

N-(2,6-dimethyl-3-nitrophenyl)-1-propylpiperidine-2-carboxamide

InChI

InChI=1S/C17H25N3O3/c1-4-10-19-11-6-5-7-15(19)17(21)18-16-12(2)8-9-14(13(16)3)20(22)23/h8-9,15H,4-7,10-11H2,1-3H3,(H,18,21)

InChI Key

KRANSHYISPICMC-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCCC1C(=O)NC2=C(C=CC(=C2C)[N+](=O)[O-])C

Origin of Product

United States

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